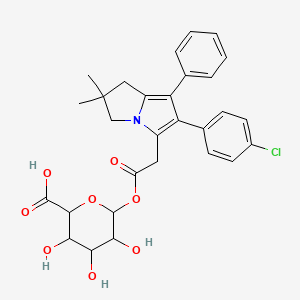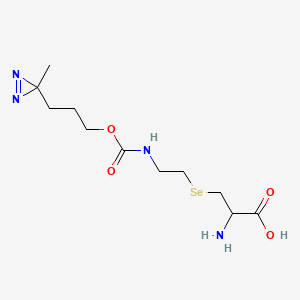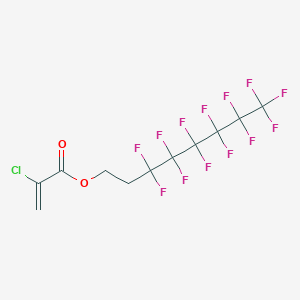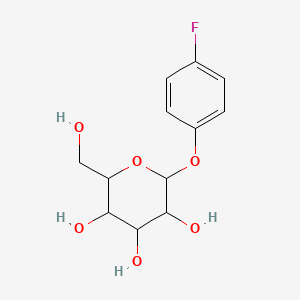![molecular formula C20H28O2Si B12284845 2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol is a chiral organosilicon compound. It is characterized by the presence of a silyl ether group, which is a common protective group in organic synthesis. This compound is often used in the synthesis of complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The silyl ether group can be reduced to a hydroxyl group using reagents like tetrabutylammonium fluoride (TBAF).
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Substitution: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is used in the development of drug candidates and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol involves the protection of hydroxyl groups through the formation of a silyl ether bond. This protects the hydroxyl group from unwanted reactions during synthetic processes. The silyl ether group can be selectively removed under mild conditions, allowing for the regeneration of the hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanol
- (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-propanol
- (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-pentanol
Uniqueness
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol is unique due to its specific chiral configuration and the presence of the diphenylsilyl group. This makes it particularly useful in asymmetric synthesis and the preparation of chiral intermediates.
Propiedades
Fórmula molecular |
C20H28O2Si |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2-[tert-butyl(diphenyl)silyl]oxybutan-1-ol |
InChI |
InChI=1S/C20H28O2Si/c1-5-17(16-21)22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,21H,5,16H2,1-4H3 |
Clave InChI |
XJZNWFNRDWWIEJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)






![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)



![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)
